molecular formula C21H28N4O2 B2911270 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE CAS No. 1226434-44-1

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE

Cat. No.: B2911270
CAS No.: 1226434-44-1
M. Wt: 368.481
InChI Key: KFVAYJKUSUVBCZ-UHFFFAOYSA-N
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Description

2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound characterized by a pyrimidine core substituted with an azepane ring, a methyl group, and an acetamide side chain linked to a 4-methylbenzyl group.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-16-7-9-18(10-8-16)14-22-19(26)15-27-20-13-17(2)23-21(24-20)25-11-5-3-4-6-12-25/h7-10,13H,3-6,11-12,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVAYJKUSUVBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with the pyrimidine ring.

    Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the pyrimidine derivative and 4-methylbenzylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Compound A : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (from )

  • Key Differences :
    • Core Heterocycle : Compound A features a pyridazine ring (six-membered, two adjacent nitrogen atoms) instead of a pyrimidine (six-membered, two meta nitrogen atoms).
    • Substituents : A sulfonyl-azepane group replaces the pyrimidinyl-azepane in the target compound.
    • Bioactivity : Compound A was synthesized as part of a PRMT5-substrate adaptor inhibitor program, highlighting the role of sulfonyl groups in enhancing binding affinity .

Compound B : N-Acetyl-N-{4-methyl-6-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide (from )

  • Key Differences :
    • Substituents : A trifluoromethylpyrazole moiety replaces the azepane-pyrimidine system.
    • Physicochemical Impact : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the azepane group in the target compound .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

Property Target Compound Compound A Compound B
Molecular Weight ~413.5 (estimated) 485.4 ~448.4 (estimated)
Key Functional Groups Azepane, pyrimidine, acetamide Sulfonyl-azepane, pyridazine Trifluoromethylpyrazole
Spectral Data Not reported ¹H NMR (δ 7.5–8.1 ppm, aromatic), LCMS (m/z 486.1 [M+H]⁺) Not reported

Table 2: Substituent Impact on Bioactivity

Substituent Effect on Bioactivity Example Compound
Azepane-pyrimidine Enhances kinase binding Target Compound
Sulfonyl-azepane Improves substrate adaptor inhibition Compound A
Trifluoromethylpyrazole Increases metabolic stability Compound B

Research Findings and Limitations

  • Structural Insights : The azepane ring in the target compound may improve solubility compared to purely aromatic systems (e.g., Compound B’s trifluoromethylpyrazole) .
  • Synthetic Challenges : The absence of reported spectral data for the target compound complicates direct comparison. However, analogs like Compound A demonstrate the utility of NMR and LCMS for structural validation .
  • Gaps in Data: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, limiting mechanistic insights .

Biological Activity

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide , also known by its CAS number 1226446-98-5, is a synthetic organic compound with a molecular formula of C21H28N4O2C_{21}H_{28}N_{4}O_{2} and a molecular weight of 368.5 g/mol. Its structure includes an azepane ring, a methylpyrimidine moiety, and an acetamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). It has been studied for its potential role as an inhibitor of glycine transporter 1 (GlyT1), which is crucial for regulating glycine levels in the synaptic cleft. The inhibition of GlyT1 can enhance glycinergic neurotransmission, which is beneficial in conditions such as schizophrenia and other mood disorders .

Inhibition Studies

Research indicates that derivatives similar to this compound exhibit varying degrees of potency as GlyT1 inhibitors. For instance, compounds with modifications in their aromatic substituents have shown improved inhibitory effects, with some achieving IC50 values as low as 37 nM . This suggests that structural variations can significantly influence biological activity.

CNS Penetration

Pharmacokinetic studies have demonstrated favorable brain-to-plasma ratios for certain GlyT1 inhibitors, indicating good CNS penetration. This property is essential for therapeutic efficacy in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • GlyT1 Inhibition : A study highlighted the effectiveness of phenyl sulfonamide derivatives in inhibiting GlyT1, noting that the introduction of an azepane ring increased potency compared to piperidine derivatives .
  • Neurotransmitter Modulation : Another investigation focused on how modifications to the compound's structure could enhance its ability to modulate neurotransmitter systems, particularly by increasing glycine availability in synaptic transmission .
  • Potential Therapeutic Applications : The compound's mechanism suggests potential therapeutic applications in treating schizophrenia and other neuropsychiatric disorders due to its ability to enhance glycinergic signaling pathways .

Data Table: Biological Activity Summary

Property Value
CAS Number 1226446-98-5
Molecular Formula C21H28N4O2
Molecular Weight 368.5 g/mol
IC50 (GlyT1 Inhibition) 37 nM (for related compounds)
CNS Penetration Ratio Favorable
Potential Applications Schizophrenia, mood disorders

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